Enantiomeric Purity: Defined (S) Configuration vs. Racemic Material
Commercially available (S)-cyclopropyl(3-fluorophenyl)methanamine is supplied with a verified absolute configuration (αS) and typical enantiomeric purity of ≥98% by achiral HPLC [1]. In contrast, the racemic mixture (CAS 535925-74-7) contains a 1:1 ratio of (S)- and (R)-enantiomers, meaning that 50% of the material represents the opposite stereoisomer which, based on class-level evidence from fluorinated phenylcyclopropylamines, may exhibit drastically different—or absent—biological activity at enantioselective targets such as monoamine oxidases and aminergic receptors [2].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer (single defined stereoisomer, CAS 844817-68-1) [1] |
| Comparator Or Baseline | Racemate (CAS 535925-74-7): 50% (S) + 50% (R); (R)-enantiomer (CAS 473733-20-9): ≥95% (R) |
| Quantified Difference | ≥48 percentage-point difference in (S)-enantiomer content vs. racemate; inverted chirality vs. (R)-enantiomer |
| Conditions | Commercial supplier analytical specifications (HPLC purity at 254 nm) [1] |
Why This Matters
In enantioselective target binding, the (R)-enantiomer may function as an inactive impurity or a confounding partial agonist, directly compromising SAR reproducibility and hit validation.
- [1] Shanghai珂华生物 (Coolpharm). Product specification for (S)-Cyclopropyl(3-fluorophenyl)methanamine, CAS 844817-68-1, purity 95%. SMILES: N[C@@H](C1CC1)C2=CC=CC(F)=C2. View Source
- [2] Rosen TC, Yoshida S, Fröhlich R, Kirk KL, Haufe G. Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase. J Med Chem. 2004;47(24):5860-5871. doi:10.1021/jm049957t View Source
